Trimethylsilyl pentylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
61355-44-0 |
|---|---|
Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
trimethylsilyl N-pentylcarbamate |
InChI |
InChI=1S/C9H21NO2Si/c1-5-6-7-8-10-9(11)12-13(2,3)4/h5-8H2,1-4H3,(H,10,11) |
InChI Key |
ZKMQDMWJKWOBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl Pentylcarbamate and Analogous Silyl Carbamates
Direct N-Silylation Approaches for Pentylcarbamates
Direct N-silylation involves the introduction of a trimethylsilyl (B98337) (TMS) group onto the nitrogen atom of a pentylcarbamate precursor. This is a common and effective method for preparing silyl (B83357) carbamates.
Utilizing Trimethylsilyl Halides (e.g., TMSCl) as Silylating Agents
Trimethylsilyl halides, particularly trimethylsilyl chloride (TMSCl), are widely used reagents for the silylation of various functional groups, including carbamates. The reaction typically proceeds via a nucleophilic attack of the carbamate (B1207046) nitrogen on the silicon atom of the silyl halide. This process is often facilitated by a base to neutralize the hydrogen halide byproduct.
The general reaction can be represented as:
R-NHCOOR' + TMSCl + Base → R-N(TMS)COOR' + Base·HCl
The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine, which also can serve as the solvent. The reaction conditions are generally mild, often proceeding at room temperature.
For instance, the synthesis of trimethylsilyl carbamates can be achieved by reacting the corresponding carbamate with trimethylsilyl chloride in the presence of a base. This method is a straightforward approach to introduce the trimethylsilyl group onto the nitrogen atom of the carbamate.
| Parameter | Typical Condition |
|---|---|
| Silylating Agent | Trimethylsilyl chloride (TMSCl) |
| Substrate | Pentylcarbamate or analogous carbamate |
| Base | Triethylamine, Pyridine |
| Solvent | Dichloromethane, Chloroform, Tetrahydrofuran |
| Temperature | Room temperature to reflux |
Application of N,O-Bis(trimethylsilyl)acetamide (BSA) in Carbamate Silylation
N,O-Bis(trimethylsilyl)acetamide (BSA) is another powerful and commonly used silylating agent. sigmaaldrich.comwikipedia.org It is known for its high reactivity and the formation of volatile byproducts, which simplifies the purification of the desired silylated product. sigmaaldrich.comchemicalbook.com BSA can effectively silylate a wide range of compounds with active hydrogens, including carbamates. sigmaaldrich.comchemicalbook.com
The reaction with BSA is typically carried out under neutral and mild conditions, making it suitable for sensitive substrates. chemicalbook.com The reaction involves the transfer of a trimethylsilyl group from BSA to the carbamate nitrogen. The byproducts, N-trimethylsilylacetamide and acetamide, are volatile and easily removed.
The general reaction is as follows:
R-NHCOOR' + MeC(OSiMe₃)NSiMe₃ (BSA) → R-N(TMS)COOR' + MeC(O)NHSiMe₃
BSA is often used neat or with a co-solvent. Its effectiveness can sometimes be enhanced by the addition of a catalyst, such as trimethylsilyl chloride. sigmaaldrich.com This reagent is particularly useful for achieving high yields in the silylation of amides and related compounds. sigmaaldrich.comresearchgate.net
| Silylating Agent | Advantages | Disadvantages |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Readily available, cost-effective | Requires a base, produces salt byproduct |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | High reactivity, volatile byproducts, neutral conditions sigmaaldrich.comchemicalbook.com | More expensive than TMSCl, moisture sensitive chemicalbook.com |
Mechanistic Considerations in N-Silylation Reactions
The N-silylation of carbamates is generally understood to proceed through a nucleophilic substitution mechanism at the silicon center. wikipedia.org In the case of trimethylsilyl halides, the reaction is typically an SN2-type process. The nitrogen atom of the carbamate acts as the nucleophile, attacking the electrophilic silicon atom and displacing the halide ion. The presence of a base is crucial to deprotonate the carbamate nitrogen, thereby increasing its nucleophilicity and driving the reaction forward.
With BSA, the mechanism is slightly different. It is believed to involve the transfer of a trimethylsilyl group from the more reactive N-silyl position of BSA to the carbamate nitrogen. The reaction is driven by the formation of the more stable N-trimethylsilylacetamide byproduct. Silylation with BSA is a rapid and quantitative process that occurs under mild conditions. researchgate.net The silylation of amides, ureas, and other related compounds is well-documented. researchgate.net
Carbamate Formation Strategies with Subsequent Silylation of the Nitrogen Atom
An alternative approach to trimethylsilyl pentylcarbamate involves the initial formation of the carbamate moiety, followed by the silylation of the nitrogen atom. This two-step process allows for greater flexibility in the synthesis of diverse carbamate structures.
Amination-Carboxylation Coupling Procedures
Carbamates can be synthesized through a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base. organic-chemistry.org This method offers a direct route to carbamates under mild conditions. organic-chemistry.org For the synthesis of pentylcarbamate, this would involve the reaction of pentylamine, carbon dioxide, and a suitable electrophile. Once the pentylcarbamate is formed, it can be silylated using the methods described in section 2.1.
A general scheme for this approach is:
Pentylamine + CO₂ + Electrophile → Pentylcarbamate
Pentylcarbamate + Silylating Agent → this compound
Recent advancements in this area include the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) to promote the efficient synthesis of carbamates with short reaction times. organic-chemistry.org
Rearrangement Reactions (e.g., Curtius, Hofmann) to Access Carbamate Scaffolds
Classic rearrangement reactions such as the Curtius and Hofmann rearrangements are powerful tools for the synthesis of amines and their derivatives, including carbamates. wikipedia.orgwikipedia.orgtcichemicals.comtcichemicals.com These reactions proceed through an isocyanate intermediate, which can be trapped by an alcohol to yield the corresponding carbamate. wikipedia.orgwikipedia.orgtcichemicals.comtcichemicals.com
Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. wikipedia.org The isocyanate can then be reacted with an alcohol to form a carbamate. wikipedia.orgjove.comorgsyn.org This method is known for its tolerance of a wide variety of functional groups and retention of stereochemistry. nih.gov
Acyl azide → Isocyanate + N₂ Isocyanate + Pentanol → Pentylcarbamate
Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with a halogen (such as bromine) and a strong base to yield an isocyanate intermediate, which is then trapped with an alcohol to form a carbamate. wikipedia.orgtcichemicals.comtcichemicals.com This reaction provides a method for converting amides into carbamates with one less carbon atom. wikipedia.org
Primary Amide + Br₂ + Base → Isocyanate → (with Pentanol) → Pentylcarbamate
| Method | Starting Material | Key Intermediate | Product |
|---|---|---|---|
| Amination-Carboxylation organic-chemistry.org | Amine, CO₂, Alkyl Halide | Carbamate anion | Carbamate |
| Curtius Rearrangement wikipedia.org | Acyl azide | Isocyanate | Carbamate |
| Hofmann Rearrangement wikipedia.org | Primary amide | Isocyanate | Carbamate |
Strategic Incorporation of the Pentyl Moiety
The introduction of the pentyl group is a critical step that defines the final carbamate structure. This can be accomplished either by starting with a pentyl-containing precursor and introducing the silyl carbamate functionality or by adding the pentyl group to an existing silylated structure.
One viable synthetic route involves the direct alkylation of a silylated precursor. This methodology begins with the formation of a silylated amine or a general silyl carbamate, which is then reacted with a pentylating agent.
A general approach involves the deprotonation of a silylated amine using a strong base to form a highly nucleophilic silylamide anion. This anion readily reacts with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in an SN2 reaction to form the N-pentyl substituted silylated amine. Subsequent carboxylation, potentially using carbon dioxide, followed by silylation of the resulting carbamic acid would yield the target compound.
Alternatively, a pre-formed silyl carbamate can be N-alkylated. The synthesis often begins with the conversion of common amino protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z), into a silyl carbamate. epa.gov This transformation creates a versatile intermediate. epa.govacs.org The silyl carbamate can then be deprotonated at the nitrogen atom with a suitable base and subsequently reacted with a pentyl electrophile to introduce the pentyl group.
Table 1: Overview of Pentylation Strategies
| Precursor | Reagents | Key Intermediate | Pentylating Agent |
|---|---|---|---|
| Silylated Amine | 1. Strong Base (e.g., n-BuLi)2. CO₂3. Silylating Agent | Silylamide Anion | Pentyl Halide (e.g., C₅H₁₁Br) |
Organometallic reagents provide a powerful method for carbon-carbon and carbon-heteroatom bond formation. In the context of silyl carbamate synthesis, a pentyl organometallic reagent, such as pentyllithium or a pentyl Grignard reagent (pentylmagnesium bromide), can be employed as a nucleophile.
This strategy typically involves the reaction of the pentyl organometallic reagent with a suitable electrophilic precursor containing the silyl and carbamate components. One such precursor is a silyl isocyanate (R₃Si-N=C=O). The nucleophilic attack of the pentyl group on the carbonyl carbon of the isocyanate, followed by an aqueous workup or reaction with an alcohol, would lead to the formation of the desired N-pentyl silyl carbamate. The reactivity of organosilicon reagents is central to this approach. ias.ac.in
Another pathway involves the reaction of an amine with a silyl chloroformate to generate a silyl carbamate. While this is a general method, incorporating the pentyl group could involve using pentylamine as the starting amine, which reacts with trimethylsilyl chloroformate.
Analytical Methodologies for Structural Elucidation and Purity Assessment of this compound
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. Silylation is a widely used derivatization technique in mass spectrometry to enhance the volatility and thermal stability of analytes. researchgate.netnih.gov
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a principal tool for analyzing silyl derivatives. nih.gov The trimethylsilyl group imparts characteristic fragmentation patterns that are useful for structural elucidation. mdpi.com In electron ionization (EI) mode, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and prominent fragment ions resulting from α-cleavage or inductive cleavage. nih.gov Characteristic fragments would include ions corresponding to the loss of a methyl group ([M-15]⁺), the trimethylsilyl group ([M-73]⁺), and other cleavages along the pentyl chain and around the carbamate functionality. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would feature a distinct high-intensity singlet near 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. nih.gov The signals for the pentyl group would appear as multiplets in the aliphatic region (approx. 0.8-3.5 ppm), including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.
¹³C NMR: The carbon NMR spectrum would show a signal for the TMS methyl carbons near 0 ppm. The five distinct carbons of the pentyl chain would appear in the aliphatic region, and the carbonyl carbon of the carbamate group would be observed further downfield (approx. 155-160 ppm).
²⁹Si NMR: This technique can be used to confirm the chemical environment of the silicon atom.
Chromatography: Gas chromatography (GC) is effective for assessing the purity of volatile silyl compounds. nih.govresearchgate.net The use of a non-polar capillary column allows for the separation of the target compound from starting materials, byproducts, and potential silylation artifacts. nih.govwordpress.com High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile analogous silyl carbamates, often using reverse-phase columns. usgs.gov
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~0.25 | Singlet | 9H, -Si(CH ₃)₃ |
| ¹H | ~0.90 | Triplet | 3H, -CH₂CH ₃ |
| ¹H | ~1.30 | Multiplet | 4H, -CH₂(CH ₂)₂CH₃ |
| ¹H | ~1.50 | Multiplet | 2H, -N-CH₂CH ₂- |
| ¹H | ~3.20 | Triplet | 2H, -N-CH ₂- |
| ¹³C | ~ -1.0 | Quartet | -C H₃ (TMS) |
| ¹³C | ~14.0 | Quartet | -C H₃ (Pentyl) |
| ¹³C | ~22.5 | Triplet | -C H₂CH₃ |
| ¹³C | ~29.0 | Triplet | -CH₂C H₂CH₂- |
| ¹³C | ~30.0 | Triplet | -N-CH₂C H₂- |
| ¹³C | ~44.0 | Triplet | -N-C H₂- |
Green Chemistry Considerations in Synthetic Routes to this compound
Applying the principles of green chemistry to the synthesis of silyl carbamates aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One of the most significant green approaches to carbamate synthesis involves utilizing carbon dioxide (CO₂) as a C1 building block. rsc.org This method replaces more hazardous carbonyl sources like phosgene. The reaction of an amine (e.g., pentylamine) with CO₂ in the presence of a suitable catalyst can form a carbamic acid intermediate, which can then be trapped with a silylating agent. organic-chemistry.org This route offers high atom economy and utilizes a renewable and non-toxic feedstock.
The choice of catalysts and solvents is also crucial. The development of heterogeneous catalysts allows for easier separation from the reaction mixture, enabling recycling and reducing waste. mdpi.comresearchgate.net Solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO₂) can significantly reduce the environmental footprint of the synthesis. banglajol.info
Silane-mediated coupling reactions that form the carbamate bond directly from an amine, an alcohol, and a carbonyl source under mild conditions represent another green avenue. squarespace.com The use of silanes as dehydrating agents can avoid the harsh conditions or stoichiometric activators often required for condensation reactions, with the primary byproduct being a benign siloxane.
Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles
| Synthetic Approach | Green Advantages | Potential Drawbacks |
|---|---|---|
| CO₂ Utilization | Uses renewable C1 source, high atom economy, avoids toxic reagents like phosgene. rsc.orgorganic-chemistry.org | Often requires pressurized conditions and specific catalysts. |
| Catalytic Routes | Use of recoverable and reusable heterogeneous catalysts, mild reaction conditions. mdpi.com | Catalyst synthesis can be complex; potential for metal leaching. |
| Solvent-Free Synthesis | Eliminates solvent waste, simplifies product isolation. banglajol.info | May not be suitable for all substrates; potential for mass transfer limitations. |
Reactivity, Reaction Mechanisms, and Mechanistic Investigations of Trimethylsilyl Pentylcarbamate Analogues
Role of the Trimethylsilyl (B98337) Group in Directing Chemical Reactivity
The trimethylsilyl group in trimethylsilyl pentylcarbamate analogues serves multiple functions that direct their chemical reactivity, primarily acting as a bulky protecting group and exerting electronic effects. acs.org The considerable size of the TMS group provides steric hindrance, which can shield the carbamate (B1207046) nitrogen and the carbonyl group from nucleophilic attack. researchgate.net This steric protection can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the molecule. datapdf.com
Cleavage and Transformations of the Trimethylsilyl-Nitrogen Bond in Carbamates
The trimethylsilyl-nitrogen (Si-N) bond in silyl (B83357) carbamates is susceptible to cleavage under various conditions, leading to a range of chemical transformations. A common method for the cleavage of the carbamate group involves the use of trimethylsilyl iodide (TMSI), which proceeds through the formation of a silyl carbamate intermediate. nih.gov This process ultimately leads to the liberation of the corresponding amine. nih.gov The reaction is believed to proceed via nucleophilic attack of the iodide ion on the silicon atom, followed by the collapse of the intermediate to release CO2 and the silylated amine, or through the formation of an alkyl halide from the alcohol portion of the carbamate. nih.gov
The cleavage of the Si-N bond can be initiated by various reagents, including protic acids and fluoride (B91410) ions. The high affinity of silicon for fluoride makes reagents like tetra-n-butylammonium fluoride (TBAF) particularly effective for cleaving Si-N bonds. nih.gov Once the Si-N bond is cleaved, the resulting N-anion or amine can participate in further reactions. For instance, in the presence of an electrophile, the in situ generated amine can undergo alkylation or acylation. This reactivity allows for the transformation of the original carbamate into a variety of other functional groups. nih.gov
Carbamate Reactivity Profiles and Substituent Effects on this compound
The reactivity of this compound is influenced by the nature of the substituents on both the pentyl group and the silicon atom. While specific studies on this compound are not extensively documented, analogies can be drawn from studies on similar carbamate systems, such as N-arylcarbamates. libretexts.org In these systems, the electronic nature of the substituents has a significant impact on the rotational barrier of the C-N bond, which in turn affects the carbamate's ground-state conformation and reactivity. libretexts.org
Electron-donating groups on the nitrogen substituent tend to increase the double-bond character of the C-N bond, thereby increasing the rotational barrier. Conversely, electron-withdrawing groups decrease this barrier. libretexts.org This suggests that for this compound analogues, substituents on the pentyl chain could similarly influence the electronic properties of the carbamate nitrogen. For example, electron-withdrawing groups on the pentyl chain would be expected to decrease the nucleophilicity of the nitrogen atom. Steric effects also play a crucial role; bulkier substituents on either the pentyl group or the silicon atom can hinder the approach of reagents to the carbamate functionality. datapdf.com
The following interactive table, based on data from analogous N-arylcarbamate systems, illustrates the potential influence of substituents on the rotational energy barrier of the carbamate C-N bond, providing insight into how electronic effects can modulate reactivity.
| Substituent on N-Aryl Group (Analogous System) | Electronic Effect | Effect on C-N Bond Rotational Barrier (ΔG‡) |
|---|---|---|
| -OCH3 | Electron-donating | Increase |
| -CH3 | Electron-donating | Increase |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing | Decrease |
| -NO2 | Strongly electron-withdrawing | Decrease |
Mechanistic Studies on Intermediate Formation and Reaction Pathways
Mechanistic investigations into the reactions of trimethylsilyl carbamate analogues have revealed the formation of several key intermediates that dictate the final products.
In aryl O-carbamate analogues, the carbamate group, including N-silylated derivatives, can act as a powerful directed metalation group (DMG). acs.orgepa.gov This strategy, known as Directed ortho-Metalation (DoM), allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group. The reaction is typically carried out using a strong base, such as an alkyllithium reagent. The heteroatoms of the carbamate group coordinate to the lithium ion, positioning the base for selective proton abstraction from the nearby ortho position. epa.gov
N-silylation of the carbamate can be advantageous in these reactions. For instance, in situ N-silylation of O-aryl N-monoalkylcarbamates has been shown to facilitate smooth ortho-lithiation without the competing anionic ortho-Fries rearrangement. The resulting ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents onto the aromatic ring. Subsequent removal of the silyl and carbamate groups can provide access to highly substituted phenols.
Silyl carbamates have been investigated as precursors for the generation of highly reactive intermediates, most notably isocyanates. The thermal decomposition of O-silylcarbamates, particularly N,O-bissilylated derivatives, can lead to the formation of isocyanates and hexamethyldisiloxane (B120664) as a byproduct. This provides a phosgene-free route to isocyanates. The reaction proceeds through the elimination of a silyloxy group. Mono-silylated O-silylcarbamates, upon thermal treatment, tend to form substituted ureas rather than the desired isocyanates.
While the role of silyl carbamates as direct precursors for carbenes is not as well-established, carbamate functionalities are known to influence the reactivity of carbenes. In the context of C-H insertion reactions involving metal-carbenes, nitrogen-containing substrates often require the nitrogen to be part of an amide or carbamate to prevent catalyst inhibition. This suggests that the electronic properties of the carbamate group can modulate the reactivity of nearby reactive intermediates.
Radical-Mediated Transformations Involving Silyl Carbamates
The involvement of silyl carbamates in radical-mediated transformations is an area of growing interest. While direct radical reactions of this compound may not be common, unsaturated analogues can participate in radical cyclization reactions. For instance, a radical can be generated elsewhere in the molecule, and if an unsaturated bond is present in the pentyl chain of a carbamate analogue, an intramolecular radical addition can occur to form a cyclic product.
Silyl radicals themselves can initiate radical cascade reactions. For example, a silyl radical can add to a multiple bond, generating a carbon-centered radical. This radical can then undergo further transformations, such as hydrogen atom transfer or cyclization, before being quenched. While specific examples involving silyl carbamates are not abundant, the principles of radical chemistry suggest that analogues of this compound containing appropriate radical precursors and unsaturated moieties could undergo such transformations. The stability and reactivity of the radical intermediates would be key factors in determining the outcome of these reactions.
Synthetic Applications and Derivatization Strategies of Trimethylsilyl Pentylcarbamate
Trimethylsilyl (B98337) Pentylcarbamate as a Temporary Protecting Group in Organic Synthesis
The utility of Trimethylsilyl pentylcarbamate as a temporary protecting group stems from the combined properties of the trimethylsilyl (TMS) and the carbamate (B1207046) functionalities. The TMS group can be readily introduced and removed under specific conditions, while the carbamate moiety effectively modulates the reactivity of amine and amide groups. nih.gov
The protection of amines is a frequent necessity in multi-step organic synthesis to prevent their undesired reactions. Carbamates are one of the most widely used protecting groups for amines due to their ability to render the nitrogen atom non-nucleophilic. wikipedia.orgnih.gov The introduction of a trimethylsilyl group onto the nitrogen of a pentylcarbamate would further modulate its reactivity and solubility. This N-silylation can be achieved through various methods, including the reaction of the carbamate with a silylating agent like trimethylsilyl chloride in the presence of a base. organic-chemistry.org
The resulting this compound can be considered a "protected" protecting group, offering a nuanced level of control over the reactivity of the nitrogen atom. The N-Si bond is susceptible to cleavage under conditions that might leave other protecting groups intact, thus allowing for orthogonal deprotection strategies in the synthesis of complex molecules. For instance, while the carbamate group itself is stable to a wide range of conditions, the N-trimethylsilyl moiety can be selectively removed.
The general strategy for the N-protection of a primary amine with a pentylcarbamate group, followed by N-silylation, is a two-step process. First, the amine is converted to pentylcarbamate, and then the N-H proton of the carbamate is substituted with a trimethylsilyl group. This approach provides a protected amine that is stable under various reaction conditions. Deprotection to regenerate the free amine can be achieved in a stepwise manner, first by removing the TMS group and then the carbamate.
Table 1: N-Protection of Amines via Carbamate Formation
| Amine Substrate | Carbamate Forming Reagent | Base | Solvent | Protected Amine (Carbamate) |
| Primary Alkylamine | Pentyl chloroformate | Pyridine | Dichloromethane | N-Alkyl pentylcarbamate |
| Aniline (B41778) | Di-pentyl dicarbonate | Triethylamine (B128534) | Tetrahydrofuran | N-Phenyl pentylcarbamate |
This table presents a generalized representation of N-protection as specific data for this compound was not available in the search results.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgnih.govbaranlab.org The reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. harvard.eduresearchgate.net
The carbamate group is an effective DMG. However, N-unsubstituted or N-monoalkylcarbamates can undergo N-deprotonation or rearrangement under the strongly basic conditions of DoM. To circumvent this, in situ N-silylation of the carbamate nitrogen has been developed as a successful strategy. wikipedia.orgchemrxiv.org This approach involves the temporary protection of the N-H proton of the carbamate with a silyl (B83357) group, which prevents unwanted side reactions and allows for efficient ortho-lithiation.
While specific examples for this compound are not detailed in the provided search results, the principle has been demonstrated with other N-silyl-N-alkylcarbamates. wikipedia.orgchemrxiv.org The process typically involves the in situ N-silylation of an O-aryl N-alkylcarbamate with a silyl triflate in the presence of a base, followed by ortho-lithiation with an alkyllithium reagent at low temperature. The resulting ortho-lithiated species can then be trapped with an electrophile. During aqueous work-up, the N-silyl group is typically cleaved, yielding the ortho-functionalized carbamate.
Table 2: Ortho-Directional Metalation of N-Silyl-O-aryl Carbamates (Analogous System)
| Aromatic Substrate | Silylating Agent | Base for Lithiation | Electrophile | Product | Yield (%) |
| O-Phenyl N-isopropylcarbamate | TMSOTf | n-BuLi/TMEDA | (CH₃)₃SiCl | O-(2-Trimethylsilylphenyl) N-isopropylcarbamate | 99 |
| O-Phenyl N-isopropylcarbamate | TMSOTf | n-BuLi/TMEDA | I₂ | O-(2-Iodophenyl) N-isopropylcarbamate | 95 |
| O-(3-Methoxyphenyl) N-isopropylcarbamate | TMSOTf | n-BuLi/TMEDA | DMF | O-(2-Formyl-3-methoxyphenyl) N-isopropylcarbamate | 85 |
Data in this table is based on analogous N-silyl-N-isopropylcarbamate systems as specific data for this compound was not available. chemrxiv.orgscispace.com
Utilization as a Synthetic Building Block for Complex Chemical Architectures
Beyond its role as a protecting group, this compound has the potential to serve as a versatile building block in the synthesis of more complex molecules. The presence of multiple reactive sites—the silyl group, the carbamate carbonyl, and the pentyl chain—allows for a variety of chemical transformations.
The synthesis of oligosaccharides is a challenging field that relies heavily on the use of protecting groups to differentiate the various hydroxyl groups of the sugar monomers. peptide.com Silyl ethers are commonly employed as protecting groups in carbohydrate chemistry due to their ease of formation and selective removal. nih.govacs.org The trimethylsilyl (TMS) group, in particular, has been used for the simultaneous protection of both glycosyl donors and acceptors in oligosaccharide synthesis. organic-chemistry.org
While direct integration of this compound into an oligosaccharide backbone is not explicitly described in the search results, the underlying principles of silyl group chemistry in carbohydrate synthesis are relevant. A hypothetical application could involve the use of a pentylcarbamate-functionalized sugar monomer where the carbamate nitrogen is protected with a TMS group. This would allow for transformations at other positions of the sugar ring while the carbamate functionality remains inert. The TMS group could then be selectively removed to allow for further functionalization at the nitrogen atom.
Carbamates are fundamental in peptide synthesis, where they serve as protecting groups for the amino functionality of amino acids. wikipedia.orgnih.gov The use of silyl protection in conjunction with carbamates can offer advantages in terms of solubility and reactivity modulation. In the context of peptide synthesis, a trimethylsilyl-protected amino acid carbamate could potentially be used as a building block. The silyl group can be introduced to facilitate certain coupling reactions or to enhance the solubility of the amino acid derivative in organic solvents. chemrxiv.org
The formation of heterocyclic compounds often involves the cyclization of linear precursors containing amine and carbonyl functionalities. digitellinc.comresearchgate.netsigmaaldrich.com A molecule like this compound could, in principle, be elaborated and then utilized in the construction of nitrogen-containing heterocycles. For instance, the pentyl chain could be functionalized with a group that can participate in a cyclization reaction with the carbamate nitrogen after removal of the TMS group. While no direct examples involving this compound were found, the general strategy of using carbamate derivatives as precursors for heterocycles is well-established. nih.gov
Stereoselective and Regioselective Transformations Induced by the Silyl Carbamate Motif
The trimethylsilyl carbamate moiety is a versatile functional group in organic synthesis, capable of influencing the stereochemical and regiochemical outcomes of various transformations. The silicon-nitrogen bond and the electronic nature of the carbamate group can be exploited to direct reactions to specific sites and to control the formation of stereoisomers. This section details research findings where the silyl carbamate motif plays a crucial role in achieving high levels of stereoselectivity and regioselectivity.
A notable example of stereoselective transformation is the enantioselective N-allylation of silyl carbamates, which serve as latent pronucleophiles, with allylic fluorides. organic-chemistry.org These reactions can be catalyzed by chiral Lewis bases, such as derivatives of cinchona alkaloids, to produce enantioenriched chiral β-amino acids. organic-chemistry.orgacs.org The silyl carbamate design, which incorporates both a silyl group and an electron-withdrawing carbamate, is key to reducing the nucleophilicity of the nitrogen atom, thereby enabling selective activation and minimizing side reactions like overalkylation. organic-chemistry.org The use of a chiral catalyst, such as (DHQD)₂PHAL, induces high stereoselectivity in the allylation process. organic-chemistry.org The reaction demonstrates a broad scope with respect to the allylic fluoride (B91410) substituents. organic-chemistry.org
The influence of the silyl carbamate motif on stereoselectivity is further highlighted in the rhodium-catalyzed amidoglycosylation of glucal 3-carbamates. The nature of the protecting groups at other positions on the glucal ring, including silyl ethers, has a significant impact on the anomeric stereoselectivity and the chemoselectivity of the reaction. nih.gov For instance, the use of large silyl protecting groups can lead to a decrease in anomeric selectivity compared to smaller protecting groups. nih.gov This suggests that steric and electronic factors, governed in part by the silyl groups, play a critical role in controlling the stereochemical outcome of the glycosylation.
In the realm of regioselective transformations, the carbamate group is a powerful directing group in ortho-metalation reactions of aromatic compounds. acs.orgnih.govuwindsor.ca While the directing ability is inherent to the carbamate functionality, the presence of a silyl group on the nitrogen atom can be strategically employed. For instance, in situ N-silylation of O-aryl N-monoalkylcarbamates has been utilized to facilitate directed ortho-lithiation, leading to the regioselective synthesis of substituted phenols. nih.gov The bulky silyl group can influence the conformation of the carbamate and its interaction with the organolithium base, thereby enhancing the regioselectivity of the deprotonation at the ortho position. The aryl O-carbamate group is recognized as one of the most potent directed metalation groups, allowing for the precise functionalization of aromatic rings at the position adjacent to the carbamate. acs.orgnih.gov
The carbamate moiety can also act as a directing group in stereoconvergent cross-coupling reactions. For example, carbamates have been successfully employed to direct nickel-catalyzed asymmetric alkyl-alkyl Suzuki reactions. nih.gov In these cases, the carbamate serves a dual role as both a protecting group and a directing group, enabling the formation of carbon-carbon bonds with good enantioselectivity from racemic starting materials. nih.gov
The following table summarizes the results of the enantioselective N-allylation of a silyl carbamate with various allylic fluorides, showcasing the high levels of enantioselectivity achieved.
Table 1: Enantioselective N-Allylation of a Silyl Carbamate with Various Allylic Fluorides
| Entry | Allylic Fluoride | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cinnamyl fluoride | 95 | 96 |
| 2 | (E)-hex-2-en-1-yl fluoride | 88 | 94 |
| 3 | (E)-4-phenylbut-2-en-1-yl fluoride | 92 | 95 |
| 4 | (E)-1-fluoropent-2-ene | 75 | 92 |
| 5 | 3-fluoro-1,3-diphenylprop-1-ene | 98 | 99 |
The data in the table above is based on the findings reported in the study by Lange et al. (2023). organic-chemistry.org
Theoretical and Computational Investigations of Trimethylsilyl Pentylcarbamate
Quantum Chemical Approaches for Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules at the electronic level. arxiv.orgmasjaps.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. youtube.com For Trimethylsilyl (B98337) pentylcarbamate, DFT calculations can provide a detailed picture of its geometry, conformational preferences, and electronic behavior.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. youtube.com Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311g++(d,p)), researchers can calculate the molecular geometry that corresponds to the lowest energy on the potential energy surface. masjaps.comchemrxiv.org This process confirms that the structure is at a true energy minimum by ensuring there are no imaginary frequencies. masjaps.com
Table 1: Illustrative Optimized Geometric Parameters for a Silyl (B83357) Carbamate (B1207046) Moiety This table presents typical bond lengths and angles expected from a DFT geometry optimization. Actual values for Trimethylsilyl pentylcarbamate would require specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | ||
| Si-O | 1.65 - 1.75 Å | |
| O-C | 1.35 - 1.45 Å | |
| C=O | 1.20 - 1.25 Å | |
| C-N | 1.35 - 1.40 Å | |
| Bond Angles | ||
| Si-O-C | 125 - 135° | |
| O-C=O | 120 - 125° | |
| O-C-N | 110 - 115° | |
| C-N-C | 120 - 125° |
Molecular Orbital Theory Analysis: HOMO/LUMO Energetics and Electron Density Distributions
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. mdpi.comyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.comyoutube.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the carbamate group, specifically the nitrogen and carbonyl oxygen atoms, reflecting the sites of highest electron density. The LUMO, conversely, would likely be distributed over the carbonyl group (C=O), which is the primary electron-accepting site.
The electron density distribution, calculated via DFT, shows where electrons are most likely to be found. In silyl carbamates, there is significant electron density around the electronegative oxygen and nitrogen atoms of the carbamate moiety and the oxygen atom linking the silicon to the carbonyl carbon.
Table 2: Representative Frontier Molecular Orbital Energies This table provides an example of HOMO, LUMO, and energy gap values that could be obtained from a quantum chemical calculation.
| Orbital | Energy (eV) | Significance |
| HOMO | -6.5 | Electron-donating ability |
| LUMO | -0.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 6.0 | Chemical reactivity, stability |
Electronegativity and Charge Distribution Calculations
Computational methods can quantify the distribution of electronic charge across a molecule, providing insight into its polarity and reactive sites. stackexchange.com Population analysis schemes (like Mulliken or Natural Bond Orbital analysis) assign partial charges to each atom. stackexchange.com These calculations typically show that in this compound, the silicon atom is electropositive, while the oxygen and nitrogen atoms are electronegative.
Specifically, the carbonyl oxygen would carry a significant partial negative charge, and the nitrogen atom would also be partially negative. The carbonyl carbon and the silicon atom would bear partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential, which governs how it interacts with other polar molecules or ions. nih.govmdpi.com Studies on other carbamates have used methods like calculating atomic charges from the atomic axial polar tensor to describe the charge landscape, identifying a positive center at the carbonyl carbon surrounded by negative charges on the adjacent oxygen and nitrogen atoms. chemrxiv.org
After a successful geometry optimization, a vibrational frequency analysis is typically performed. masjaps.com This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in infrared (IR) and Raman spectra. mdpi.comresearchgate.net By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated. masjaps.com
Furthermore, the calculations allow for the unambiguous assignment of specific vibrational modes to observed spectral bands. mdpi.com For this compound, key vibrational modes would include the C=O stretching frequency (typically a strong band in the IR spectrum), Si-O stretching, N-H bending (if present, depending on the specific carbamate structure), and various C-H stretching and bending modes from the pentyl and trimethylsilyl groups. masjaps.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table lists expected vibrational frequencies for key functional groups based on DFT calculations of similar molecules.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch | Carbonyl | 1700 - 1750 |
| C-N Stretch | Carbamate | 1250 - 1350 |
| Si-O Stretch | Silyl Ether | 1000 - 1100 |
| Si-C Stretch | Trimethylsilyl | 750 - 850 |
| C-H Stretch | Alkyl/Methyl | 2850 - 3000 |
Molecular Mechanics and Molecular Dynamics Simulations of Silyl Carbamate Systems
While quantum chemical methods are highly accurate, they are computationally expensive and generally limited to single molecules or small clusters. For studying larger systems or the behavior of molecules over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. mdpi.comyoutube.com
MD simulations use classical mechanics (Newton's equations of motion) to simulate the physical movements of atoms and molecules. youtube.com The interactions between atoms are described by a "force field," a set of parameters that define the potential energy of the system. In the context of silyl carbamates, MD simulations could be used to:
Study Conformational Dynamics: Analyze how the molecule changes its shape over time in a solvent, providing a more dynamic picture than static quantum calculations.
Simulate Liquid Properties: For a collection of this compound molecules, MD can predict bulk properties like density and diffusion coefficients.
Investigate Interactions: Model the interaction of silyl carbamates with other molecules, such as solvents, reagents, or biological macromolecules. nih.gov For instance, simulations have been used to investigate silane (B1218182) molecules interacting with other materials and carbamates binding to receptors. nih.govmdpi.com
These simulations provide insights into the macroscopic behavior of materials based on their microscopic, atom-level interactions over timescales from picoseconds to microseconds. nih.gov
Computational Prediction of Reactivity and Mechanistic Pathways
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. osu.edu By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants to products. osu.edu The energy of the transition state relative to the reactants gives the activation energy, which determines the reaction rate.
For silyl carbamates, DFT calculations can be used to investigate various reactions, such as their formation, hydrolysis, or their use as intermediates in more complex transformations. chemrxiv.orgdatapdf.commdpi.com For example, computational studies have been used to:
Elucidate Catalytic Cycles: In a catalyzed reaction, calculations can model the interaction of the silyl carbamate with the catalyst, mapping out each step of the catalytic cycle and identifying the rate-determining step. nih.gov
Predict Regioselectivity: When a reaction can occur at multiple sites on a molecule, computational methods can predict the most likely outcome by comparing the activation energies of the different possible pathways. acs.orgacs.org
Investigate Reaction Energetics: Determine whether a proposed reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants). nih.gov Studies on the antioxidant mechanism of aryl carbamates have used DFT to compare different reaction pathways, such as hydrogen atom transfer (HAT) and single electron transfer (SET), to determine the most probable mechanism. researchgate.net
These predictive capabilities are invaluable for designing new reactions, optimizing conditions, and understanding the fundamental factors that control chemical reactivity. organic-chemistry.org
In Silico Structure-Activity Relationship (SAR) Studies for Carbamate Derivatives
In silico structure-activity relationship (SAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For carbamate derivatives, including silicon-based variants like this compound, these methods are employed to predict inhibitory potential and guide the design of more effective molecules. nih.govepa.gov Ligand-based and protein-mediated computational approaches are utilized to identify the key electronic, steric, and lipophilic factors that govern the activity of these compounds. nih.govepa.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of these investigations. By analyzing a set of known carbamate derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. mdpi.com For instance, studies on silicon-based carbamates have used these models to create 'average' 3D-QSAR pharmacophore patterns, which map the spatial arrangement of essential features required for biological interaction. nih.govepa.gov This allows researchers to foresee "activity cliffs," where small structural modifications lead to significant changes in biological response. epa.gov
The process often involves calculating various molecular descriptors for a series of carbamate analogs. These descriptors, which can include parameters like partition coefficients (logP), molar refractivity, and electronic properties, are then correlated with experimentally determined activity, such as IC50 values for enzyme inhibition. nih.gov
Table 1: Illustrative QSAR Descriptors for Hypothetical Carbamate Derivatives This interactive table showcases typical molecular descriptors used in SAR studies. Users can sort the data by descriptor to observe potential trends between structural properties and predicted activity.
| Compound ID | R-Group Modification | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| CPD-01 | -CH3 | 2.1 | 219.4 | 46.5 | 15.2 |
| CPD-02 | -CH2CH3 | 2.5 | 233.4 | 46.5 | 12.8 |
| CPD-03 | -Cl | 2.8 | 239.8 | 46.5 | 9.5 |
| CPD-04 | -OCH3 | 1.9 | 235.4 | 55.7 | 18.1 |
| CPD-05 | -CF3 | 3.2 | 273.4 | 46.5 | 5.7 |
Molecular docking is another critical in silico technique that complements SAR studies. It involves simulating the binding of a ligand (the carbamate derivative) to the active site of a target protein. nih.gov This "direct" protein-mediated approach helps to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby providing a structural basis for the observed activity trends. nih.govepa.gov
Applications of Computational Chemistry in Guiding Synthetic Design and Optimization
Computational chemistry provides indispensable tools for planning and optimizing the synthesis of complex molecules like this compound. Methods ranging from semi-empirical calculations to high-level ab initio and Density Functional Theory (DFT) are used to model molecular structures, predict reaction outcomes, and elucidate reaction mechanisms. scirp.orgacs.org
One primary application is the geometric optimization of target molecules and intermediates. scirp.org By calculating the lowest energy conformation of a carbamate, chemists can gain insight into its stability and preferred three-dimensional structure. chemrxiv.org Furthermore, computational methods can predict spectroscopic properties, such as vibrational frequencies for infrared (IR) spectra. scirp.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the identity and purity of the synthesized product. scirp.org Studies often compare different levels of theory (e.g., HF/6-31+G(d), B3LYP/6-31+G(d)) to find the best correlation with experimental results. scirp.org
Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies for a Carbamate C=O Bond This table demonstrates how different computational methods can be evaluated for their accuracy in predicting spectroscopic data, a key step in structural verification.
| Computational Method | Basis Set | Calculated C=O Stretch (cm⁻¹) | Deviation from Experimental (1720 cm⁻¹) |
| PM3 (Semi-empirical) | - | 1755 | +35 |
| Hartree-Fock (HF) | 6-31+G(d) | 1738 | +18 |
| DFT (B3LYP) | 6-31+G(d) | 1725 | +5 |
| DFT (PBEPBE) | 6-31+G(d) | 1718 | -2 |
Future Research Directions and Unexplored Methodologies
Development of Novel Synthetic Routes and Reagents for Silyl (B83357) Carbamates
The synthesis of silyl carbamates, including Trimethylsilyl (B98337) pentylcarbamate, has traditionally relied on established methods. However, the future necessitates the development of more efficient, versatile, and environmentally benign synthetic strategies.
One promising avenue of research involves the exploration of novel silicon-based reagents. The development of new silylating agents with enhanced reactivity and selectivity could streamline the synthesis of Trimethylsilyl pentylcarbamate. For instance, designing reagents that can operate under milder reaction conditions or with a broader tolerance for various functional groups would represent a significant advancement.
Furthermore, catalyst development is a critical area for innovation. The discovery and application of novel catalysts, such as transition metal complexes or organocatalysts, could lead to more efficient and selective methods for the formation of the carbamate (B1207046) linkage. mdpi.com Research into catalytic cycles that minimize waste and maximize atom economy will be instrumental in developing greener synthetic protocols. A key challenge in this area is the identification of catalysts that can effectively mediate the reaction between a silyl amine and an alcohol or the direct carbonylation of a silylated amine.
Recent advancements have shown the potential for alternative synthetic strategies that move beyond traditional methods. For example, the direct transformation of Boc-protected amines into carbamates using a simple base like lithium tert-butoxide presents a more sustainable approach by avoiding hazardous reagents and metal catalysts. rsc.org Adapting such methodologies for the synthesis of silyl carbamates could offer significant advantages. Another innovative approach involves the reaction of silanes with ammonium carbamates, providing a more direct route to silyl carbamates. google.com
Future research should also focus on flow chemistry and continuous manufacturing processes. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for seamless scalability, making the production of this compound more efficient and cost-effective.
Expanded Applications in Advanced Organic Synthesis and Materials Science
While silyl carbamates are recognized as valuable protecting groups for amines, their potential applications extend far beyond this traditional role. acs.orgepa.gov Future research should aim to unlock the full synthetic utility of this compound in advanced organic synthesis.
One area ripe for exploration is the use of this compound as a precursor to other valuable functional groups. The silyl carbamate moiety can be strategically manipulated to participate in a variety of chemical transformations, serving as a linchpin for the construction of complex molecular architectures. acs.orgukzn.ac.za For instance, investigating its reactivity in cross-coupling reactions, C-H activation, and multicomponent reactions could lead to the development of novel synthetic methodologies.
In the realm of materials science, silyl carbamates hold untapped potential. Their ability to undergo controlled hydrolysis to release amines and silanols makes them attractive candidates for the development of smart materials. For example, incorporating this compound into polymer backbones could lead to the creation of stimuli-responsive materials that degrade or release active agents under specific conditions. Further research into the polymerization of silyl carbamate-containing monomers could open doors to new classes of functional polymers with tailored properties. The immobilization of carbamate-type selectors onto silica (B1680970) gel for chiral stationary phases in chromatography also highlights a potential application area. researchgate.net
The unique properties of the silicon-nitrogen bond in silyl carbamates also suggest their potential use as surface modifying agents. The ability to functionalize surfaces with pentylcarbamate groups could have applications in areas such as biocompatible coatings, sensors, and catalysis.
Advanced Mechanistic Elucidation of Silyl Carbamate Reactivity
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing processes and designing new applications. ukzn.ac.za Future research should employ a combination of advanced experimental and computational techniques to unravel the intricate details of these chemical transformations.
Kinetic studies, for example, can provide valuable insights into the rate-determining steps of silyl carbamate formation and cleavage. By systematically varying reaction parameters such as temperature, concentration, and solvent, researchers can develop detailed kinetic models that inform process optimization. In-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be employed to monitor reaction progress in real-time and identify transient intermediates.
Computational chemistry, particularly density functional theory (DFT) calculations, offers a powerful tool for elucidating reaction pathways and transition state structures. rsc.orgresearchgate.net By modeling the reaction at the molecular level, researchers can gain a fundamental understanding of the factors that control reactivity and selectivity. This knowledge can then be used to rationally design more efficient catalysts and reaction conditions. For instance, understanding the role of the carbamate's electronic structure in its reactivity can aid in the design of new inhibitors for enzymes like fatty acid amide hydrolase. rsc.org
Isotopic labeling studies can also provide unambiguous evidence for proposed reaction mechanisms. By selectively replacing atoms with their heavier isotopes, researchers can track the fate of individual atoms throughout a chemical reaction, providing definitive proof of bond-forming and bond-breaking events.
Sustainable and Eco-Friendly Synthetic Protocols for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound must prioritize the development of sustainable and eco-friendly protocols that minimize environmental impact.
A key focus should be on the use of renewable starting materials and the reduction of waste. Exploring bio-based sources for the pentyl group or developing synthetic routes that utilize carbon dioxide as a C1 feedstock would represent significant strides towards sustainability. organic-chemistry.orgnih.gov The direct conversion of low-concentration CO2 into carbamates using non-metallic reagents is a particularly promising area of investigation. organic-chemistry.org
The development of solvent-free or solvent-minimized reaction conditions is another important aspect of green synthesis. The use of alternative reaction media, such as ionic liquids or supercritical fluids, could also reduce the environmental footprint of the synthetic process. Furthermore, designing reactions that proceed with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a fundamental tenet of green chemistry.
Catalysis will play a central role in the development of sustainable protocols. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. Biocatalysis, employing enzymes to carry out chemical transformations, offers a particularly attractive approach due to the mild reaction conditions and high selectivity often associated with enzymatic processes.
Finally, the development of efficient purification methods that avoid the use of large volumes of organic solvents is crucial. Techniques such as crystallization, sublimation, and supercritical fluid chromatography can offer greener alternatives to traditional chromatographic purification. A one-pot reaction in water for the preparation of carbamates, where the product precipitates out and can be collected by filtration, exemplifies a sustainable approach. organic-chemistry.org
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new innovations in organic synthesis, materials science, and sustainable chemistry.
Q & A
Basic Questions
Q. What are the established synthetic routes for Trimethylsilyl pentylcarbamate, and what key reaction parameters influence yield?
- This compound is typically synthesized via silylation of pentylcarbamic acid derivatives using trimethylsilyl reagents (e.g., trimethylsilyl chloride). Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (anhydrous tetrahydrofuran or dichloromethane preferred), and stoichiometric control of the silylating agent to avoid side reactions like over-silylation . Purification via column chromatography with silica gel is recommended to isolate the product.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are common pitfalls in interpretation?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the silyl group (δ ~0.1–0.3 ppm for Si–CH) and carbamate linkage (C=O ~150–160 ppm). Pitfalls include signal splitting due to rotamers, which can be mitigated by variable-temperature NMR .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS with trimethylsilyl (TMS) derivatization enhances detection sensitivity. Ensure proper calibration to avoid misassignment of fragment ions .
Q. How does the choice of silylating agent (e.g., trimethylsilyl vs. tert-butyldimethylsilyl groups) impact the synthesis and application of carbamate derivatives?
- Trimethylsilyl groups offer faster reaction kinetics due to lower steric hindrance compared to bulkier tert-butyldimethylsilyl analogs. However, they are less stable under acidic or aqueous conditions, necessitating strict anhydrous protocols. Select agents based on desired stability and downstream reactivity .
Advanced Research Questions
Q. How can researchers design experiments to assess the thermal stability of this compound under varying conditions?
- Use thermogravimetric analysis (TGA) to measure decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Compare kinetic stability in inert (N) vs. oxidative (O) atmospheres. For mechanistic insights, pair with FT-IR to track Si–O bond degradation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Apply density functional theory (DFT) to model transition states and compare with experimental activation energies. Validate using isotopic labeling (e.g., O in carbamate) to trace reaction pathways. Cross-reference with Arrhenius plots from kinetic studies to identify discrepancies in activation parameters .
Q. What quality control measures are critical when developing a GC-MS method for quantifying this compound in complex matrices?
- Implement internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize derivatization with TMSCN to enhance volatility and reduce column adsorption . Validate linearity (R > 0.995) across 3–5 orders of magnitude and ensure limits of detection (LOD) ≤ 1 ng/mL via signal-to-noise ratios .
Q. How can multivariate analysis (e.g., PCA) be applied to optimize reaction conditions for this compound synthesis?
- Design a Design of Experiments (DoE) matrix varying temperature, solvent, and catalyst loading. Use principal component analysis (PCA) to reduce variables and identify dominant factors affecting yield. Pair with response surface methodology (RSM) to model non-linear interactions and predict optimal conditions .
Methodological Notes
- Data Contradiction Analysis: When spectral data conflicts, employ orthogonal techniques (e.g., X-ray crystallography for structural confirmation) and cross-validate with independent synthetic batches .
- Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design to ensure alignment with academic rigor and reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
